N-CYCLOPROPYL-1-(4-ETHOXY-3-METHYLBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
N-cyclopropyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide: is a complex organic compound with a unique structure that includes a cyclopropyl group, an ethoxy group, and a sulfonyl group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the cyclopropyl and ethoxy groups. Common reagents used in these reactions include cyclopropylamine, 4-ethoxy-3-methylbenzenesulfonyl chloride, and piperidinecarboxylic acid. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-cyclopropyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-cyclopropyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-cyclopropyl-4-methyl-3-[1-(2-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- N-cyclopropyl-4-methyl-3-[1-(4-methylphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
Comparison: Compared to similar compounds, N-cyclopropyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group, for example, can impart rigidity to the molecule, affecting its binding interactions and stability.
Properties
IUPAC Name |
N-cyclopropyl-1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-3-24-17-7-6-16(12-13(17)2)25(22,23)20-10-8-14(9-11-20)18(21)19-15-4-5-15/h6-7,12,14-15H,3-5,8-11H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDWLXBBPSRUBK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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